1-(bromomethyl)-4-isocyanatobenzene
Description
Properties
CAS No. |
98434-21-0 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
93 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromomethyl 4 Isocyanatobenzene
Phosgenation-Based Approaches for Aromatic Isocyanate Formation
The reaction of primary aromatic amines with phosgene (B1210022) or its derivatives is a widely utilized method for the production of aryl isocyanates. This approach offers a direct conversion of the amino group to the isocyanate functionality.
Direct Phosgenation of Corresponding Anilines
The most direct route to 1-(bromomethyl)-4-isocyanatobenzene via phosgenation involves the reaction of 4-(bromomethyl)aniline with phosgene (COCl₂). This reaction is typically carried out in an inert solvent. The amine reacts with phosgene to form an intermediate N-carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate.
A safer and more convenient alternative to gaseous phosgene is the use of its solid equivalent, triphosgene (bis(trichloromethyl) carbonate). The reaction is generally performed in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrogen chloride byproduct. A general procedure involves dissolving the aniline derivative in a suitable solvent like dichloromethane, followed by the addition of an aqueous solution of sodium bicarbonate and then triphosgene. The reaction is typically vigorous and proceeds to completion relatively quickly.
| Reagent/Solvent | Role | Typical Conditions |
| 4-(Bromomethyl)aniline | Starting Material | 1 equivalent |
| Triphosgene | Phosgene source | ~0.4 equivalents |
| Dichloromethane | Solvent | Sufficient to dissolve starting material |
| Sodium Bicarbonate | Base | Aqueous solution, ~2 equivalents |
| Water | Solvent for base | Sufficient to dissolve base |
This table represents a general procedure for the phosgenation of anilines using triphosgene.
Exploration of Alternative Phosgenation Reagents and Conditions
Research into phosgenation has led to the exploration of various reagents and conditions to improve safety and efficiency. Diphosgene (trichloromethyl chloroformate), a liquid, is another alternative to phosgene gas. The reaction conditions are similar to those used with triphosgene. The choice of solvent can influence the reaction, with chlorinated solvents being common. The reaction temperature is a critical parameter and is often controlled to manage the exothermic nature of the reaction.
Non-Phosgenation Routes to Isocyanate Functionality
In light of the hazards associated with phosgene and its derivatives, several non-phosgenation methods for the synthesis of isocyanates have been developed. These routes typically involve molecular rearrangements that lead to the formation of the isocyanate group.
Curtius Rearrangement Derivatives from Carboxylic Acids
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate. organic-chemistry.org For the synthesis of this compound, the precursor would be 4-(bromomethyl)benzoyl azide. This acyl azide can be prepared from the corresponding 4-(bromomethyl)benzoyl chloride.
The synthesis of the acyl azide is typically achieved by reacting the acyl chloride with an azide salt, such as sodium azide. The subsequent rearrangement of the acyl azide is induced by heating in an inert solvent, which leads to the expulsion of nitrogen gas and the formation of the isocyanate. This reaction is known to proceed with retention of the configuration of the migrating group. wikipedia.org
Table of Reaction Steps for Curtius Rearrangement:
| Step | Reactant | Reagent | Product |
| 1 | 4-(Bromomethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(Bromomethyl)benzoyl chloride |
| 2 | 4-(Bromomethyl)benzoyl chloride | Sodium azide (NaN₃) | 4-(Bromomethyl)benzoyl azide |
| 3 | 4-(Bromomethyl)benzoyl azide | Heat (Δ) | This compound + N₂ |
Hofmann Rearrangement Precursors from Amides
The Hofmann rearrangement provides a pathway to isocyanates from primary amides. masterorganicchemistry.com In this method, a primary amide is treated with a halogen (typically bromine) and a strong base (like sodium hydroxide) to form an isocyanate intermediate, which can then be trapped or isolated. nih.gov The reaction proceeds through the formation of an N-bromoamide intermediate, which undergoes rearrangement upon deprotonation. masterorganicchemistry.com
For the synthesis of this compound, the starting material would be 4-(bromomethyl)benzamide. This amide can be synthesized from 4-(bromomethyl)benzoic acid. The Hofmann rearrangement itself involves the treatment of 4-(bromomethyl)benzamide with bromine and a base. The resulting isocyanate is formed with the loss of the carbonyl carbon atom from the original amide. masterorganicchemistry.com
General Reaction Scheme for Hofmann Rearrangement:
| Reactant | Reagents | Intermediate | Product |
| 4-(Bromomethyl)benzamide | 1. Br₂, NaOH | N-bromoamide | This compound |
| 2. Heat (Δ) |
Urethane (B1682113) Pyrolysis Strategies
The thermal decomposition, or pyrolysis, of urethanes (carbamates) can also yield isocyanates and an alcohol. This method is considered a "phosgene-free" route to isocyanates. The process involves heating a carbamate (B1207046), which then dissociates into the corresponding isocyanate and alcohol.
To synthesize this compound via this route, a suitable precursor would be an alkyl or aryl N-[4-(bromomethyl)phenyl]carbamate. For instance, reacting 4-(bromomethyl)aniline with a chloroformate (e.g., ethyl chloroformate) would produce the corresponding ethyl carbamate. Subsequent pyrolysis of this carbamate would yield this compound and ethanol. The efficiency of this process can be influenced by factors such as temperature, pressure, and the presence of catalysts.
Introduction of the Bromomethyl Moiety on the Aromatic Ring System
The introduction of a bromomethyl group onto an aromatic ring is a key transformation in the synthesis of this compound. This is typically achieved by the halogenation of a methyl-substituted precursor, such as 4-methylphenyl isocyanate. The primary challenge is to ensure the halogenation occurs on the methyl side-chain (benzylic position) rather than on the aromatic ring itself (electrophilic aromatic substitution).
Side-Chain Halogenation Techniques for Methyl-Substituted Precursors
Side-chain halogenation, specifically bromination, of methyl-substituted aromatic compounds is the preferred method for creating the bromomethyl group. This transformation requires conditions that favor the formation of free radicals at the benzylic position of the methyl group. The reagent of choice for this purpose is often N-bromosuccinimide (NBS). google.com
The selectivity of the reaction—side-chain versus ring halogenation—is highly dependent on the reaction conditions. Side-chain substitution is promoted by the presence of radical initiators or ultraviolet (UV) light, while ring substitution is catalyzed by Lewis acids. Therefore, to synthesize this compound, reaction conditions must be carefully controlled to facilitate the free-radical pathway. Alternative methods for bromomethylation include using paraformaldehyde and hydrogen bromide in acetic acid, though this is a direct bromomethylation rather than a side-chain halogenation of a methyl group. researchgate.netsemanticscholar.org
Radical Bromination Methodologies
Radical bromination is the most effective methodology for the side-chain halogenation of the methyl-substituted precursor. This reaction typically involves heating the substrate with N-bromosuccinimide and a radical initiator in a suitable solvent.
Common radical initiators include 2,2'-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide. The reaction is often performed in a non-polar solvent that is inert to the reaction conditions. While carbon tetrachloride (CCl₄) has historically been a common solvent, its toxicity and environmental impact have led to the use of alternatives such as cyclohexane or acetonitrile. google.com The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of succinimide (B58015), which floats on top of the CCl₄ solvent.
A representative reaction is summarized in the table below, illustrating typical conditions used for the benzylic bromination of a toluene derivative.
Table 1: Typical Conditions for Radical Bromination of a Methyl-Substituted Aromatic Ring
| Parameter | Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride (CCl₄), Cyclohexane, Acetonitrile |
| Energy Source | Heat (reflux) and/or UV light |
| Typical Precursor | 4-Methylphenyl isocyanate or 4-Methylbenzonitrile |
Integrated and Convergent Synthetic Strategies for Bifunctional Architecture
The synthesis of a bifunctional molecule like this compound requires a strategic approach to manage the two reactive functional groups. The most common approach is an integrated or linear strategy , where one functional group is installed or modified on a precursor that already contains the other, or a group that can be readily converted to it.
A plausible and efficient synthetic route begins with 4-methylaniline (p-toluidine). This precursor contains the necessary methyl group and an amino group that can be converted to the isocyanate.
Isocyanate Formation : The amino group of 4-methylaniline is converted to an isocyanate group. This is typically achieved through phosgenation, reacting the amine with phosgene (COCl₂) or a safer equivalent like triphosgene. rsc.orgjustia.com This step yields 4-methylphenyl isocyanate.
Radical Bromination : The intermediate, 4-methylphenyl isocyanate, is then subjected to radical bromination as described in section 2.3.2. This selectively brominates the methyl group to afford the final product, this compound.
This linear strategy is generally preferred as it involves well-established reactions and avoids protecting group chemistry. An alternative linear route could involve the bromination of p-toluidine first, followed by the conversion of the amino group to the isocyanate. However, the brominated intermediate may be more challenging to handle in the subsequent phosgenation step. A convergent strategy, which would involve preparing two separate aromatic fragments and coupling them, is not practical for a simple substituted benzene (B151609) ring like this.
Purification and Isolation Protocols for Synthetic Intermediates and Final Compound
Purification of the intermediates and the final product is crucial to obtain this compound of high purity. The methods employed depend on the physical properties of the compounds at each stage.
Intermediates : The precursor, 4-methylphenyl isocyanate, is often purified by distillation, frequently under reduced pressure to prevent thermal decomposition. justia.comgoogle.comgoogle.com Solid intermediates can be purified by recrystallization.
Final Compound : this compound and similar brominated aromatic compounds are typically solids at room temperature and can be purified by recrystallization . This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing pure crystals to form. libretexts.org Suitable solvents for brominated aromatic compounds include toluene, dichloromethane, chloroform, or 1,2-dichloroethane. google.com The addition of a base like sodium carbonate or triethylamine during recrystallization can help neutralize any residual hydrogen bromide. google.com
Column chromatography is another powerful purification technique that can be applied. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). rsc.org It is particularly useful for removing soluble impurities or byproducts that are difficult to eliminate through recrystallization. rsc.orgrsc.org For isocyanates and their derivatives, high-performance liquid chromatography (HPLC) can also be used for both analysis and purification. epa.govnih.gov
The choice of purification method is summarized in the table below.
Table 2: Purification Protocols for Synthetic Intermediates and Final Product
| Compound Type | Purification Method | Key Considerations |
| Aryl Isocyanate Intermediate | Distillation (under vacuum) | Prevents thermal degradation of the reactive isocyanate group. google.comgoogle.com |
| Brominated Aromatic Product | Recrystallization | Choice of solvent is critical for good recovery and purity. libretexts.orggoogle.com |
| General Purification | Column Chromatography | Effective for separating mixtures with similar polarities. rsc.orgrsc.org |
Mechanistic Studies of 1 Bromomethyl 4 Isocyanatobenzene Reactivity
Reactivity Profile of the Isocyanate Group
The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, rendering it susceptible to attack by a wide array of nucleophiles. The reactivity of the isocyanate in 1-(bromomethyl)-4-isocyanatobenzene is influenced by the electronic effects of the aromatic ring and the bromomethyl substituent. The benzene (B151609) ring allows for delocalization of electron density, while the bromomethyl group, being moderately electron-withdrawing, is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles compared to simple alkyl isocyanates.
Nucleophilic Addition Reactions to the Isocyanate Carbon
The primary reaction pathway for isocyanates involves the nucleophilic addition to the central carbon atom of the -N=C=O group. This fundamental reaction is the basis for the formation of a variety of important chemical linkages.
The reaction of this compound with alcohols or phenols results in the formation of urethanes (also known as carbamates). This reaction is of significant industrial importance for the synthesis of polyurethanes. The mechanism proceeds through the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic isocyanate carbon. This is followed by a proton transfer, which can be facilitated by other alcohol molecules acting as a proton shuttle, to yield the stable urethane (B1682113) product. kuleuven.be
The reaction with ethanol, for instance, is generally first order in both the isocyanate and the alcohol. researchgate.net The presence of electron-withdrawing groups on the phenyl ring of an isocyanate has been shown to accelerate the rate of reaction. researchgate.net Therefore, the bromomethyl group in this compound is anticipated to increase its reaction rate with alcohols compared to unsubstituted phenyl isocyanate.
Table 1: Illustrative Relative Reaction Rates of Phenyl Isocyanates with Ethanol
| Isocyanate | Relative Rate |
| Phenyl Isocyanate | 1.0 |
| p-Nitrophenyl Isocyanate | ~10 |
| p-Tolyl Isocyanate | ~0.6 |
Note: This table provides representative data for substituted phenyl isocyanates to illustrate electronic effects and is not specific to this compound.
The reaction between this compound and primary or secondary amines leads to the formation of substituted ureas. This reaction is typically faster than the reaction with alcohols, as amines are generally stronger nucleophiles. The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by a rapid proton transfer to form the urea (B33335) linkage. This reaction is highly efficient and is a common method for creating robust polymer networks and other functional materials.
The reaction of this compound with water is a multi-step process. Initially, water adds to the isocyanate group to form an unstable carbamic acid intermediate. This intermediate then readily decarboxylates to yield a primary amine and carbon dioxide gas. The newly formed amine is highly reactive and can subsequently react with another molecule of this compound to form a disubstituted urea. This secondary reaction is often rapid and leads to the formation of polyureas, particularly if the isocyanate is present in excess. The evolution of carbon dioxide in this reaction is a key principle in the production of polyurethane foams.
Mechanistic studies on the hydrolysis of isocyanates suggest that the reaction can proceed through a concerted pathway. chemrxiv.org The presence of additional water molecules can catalyze the reaction by acting as a proton shuttle. chemrxiv.org
Isocyanates, including this compound, can participate in cycloaddition reactions. A notable example is the [2+2] cycloaddition with alkenes to form β-lactams, although this often requires specific catalysts or photochemical conditions. More common are 1,3-dipolar cycloadditions, where the isocyanate can react with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings. nih.govmdpi.com These reactions provide a powerful tool for the synthesis of complex heterocyclic structures. The specific conditions and outcomes of such reactions with this compound would depend on the nature of the dipolarophile and the reaction conditions employed.
Isocyanate Trimerization and Oligomerization Pathways
Under certain conditions, particularly in the presence of specific catalysts (such as tertiary amines, phosphines, or certain metal salts), this compound can undergo self-addition reactions. The most common of these is trimerization, where three isocyanate molecules react to form a highly stable, six-membered isocyanurate ring. This reaction is a type of cyclotrimerization and is a key process in the formation of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance compared to standard polyurethanes. The mechanism involves the sequential addition of isocyanate molecules to a growing anionic or zwitterionic intermediate initiated by the catalyst.
Reactivity Profile of the Bromomethyl Group
The bromomethyl group (-CH2Br) attached to the benzene ring is a primary benzylic halide. This structural feature profoundly influences its reactivity, making it susceptible to a variety of transformations, including nucleophilic substitution, radical reactions, and the formation of organometallic reagents.
Nucleophilic Substitution Reactions (SN1 and SN2)
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the bromomethyl group an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.
The benzylic position of the bromomethyl group can stabilize a positive charge through resonance with the aromatic ring, which can favor an SN1 pathway under certain conditions. However, as a primary halide, the SN2 pathway is also highly accessible, where a nucleophile directly displaces the bromide ion in a single concerted step. leah4sci.com
A wide range of heteroatom nucleophiles can react with this compound to form new carbon-heteroatom bonds. This alkylation reaction is a cornerstone of its synthetic utility. Common nucleophiles include amines, alcohols, thiols, and carboxylates. savemyexams.com
The reaction with primary or secondary amines initially leads to the formation of the corresponding secondary or tertiary amine, respectively. wikipedia.org Further alkylation can occur, especially with an excess of the alkylating agent, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org The reaction with alcohols and thiols yields ethers and thioethers, respectively.
Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles
| Nucleophile (Nu-H) | Product |
| Primary Amine (R-NH₂) | 1-((R-amino)methyl)-4-isocyanatobenzene |
| Secondary Amine (R₂NH) | 1-((R₂-amino)methyl)-4-isocyanatobenzene |
| Alcohol (R-OH) | 1-((alkoxy)methyl)-4-isocyanatobenzene |
| Thiol (R-SH) | 1-((alkylthio)methyl)-4-isocyanatobenzene |
| Carboxylic Acid (R-COOH) | 4-(isocyanatobenzyl) carboxylate |
This table illustrates the expected products from the reaction of this compound with various heteroatom nucleophiles.
Tertiary amines readily react with this compound to form quaternary ammonium salts. libretexts.orgnih.gov This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. nih.gov The resulting product is a salt containing a quaternary ammonium cation and a bromide anion. wvu.edu These salts are often stable, crystalline solids.
R₃N + Br-CH₂-C₆H₄-NCO → [R₃N-CH₂-C₆H₄-NCO]⁺Br⁻
The formation of quaternary ammonium salts is a well-established transformation for alkyl halides and is a key reaction for modifying the properties of molecules, for instance, to increase their water solubility or to use them as phase-transfer catalysts. rsc.org
Radical Reactions and Initiated Transformations
The bromomethyl group can also participate in radical reactions. Under initiation by radical initiators (e.g., AIBN) or upon exposure to UV light, the carbon-bromine bond can undergo homolytic cleavage to generate a benzylic radical. uchicago.edu This benzylic radical is stabilized by resonance with the aromatic ring, making its formation relatively facile.
Br-CH₂-C₆H₄-NCO → Br• + •CH₂-C₆H₄-NCO
Once formed, this radical can participate in various transformations, such as radical additions to alkenes or alkynes, or it can be trapped by radical scavengers. For instance, in the presence of a suitable hydrogen atom donor, the radical can be reduced to a methyl group. Radical reactions offer an alternative pathway for functionalization, often with different selectivity compared to ionic reactions. libretexts.org
Organometallic Reagent Precursors (e.g., Grignard Reagents, Wittig Reagents)
The bromomethyl group of this compound can be used to prepare important organometallic reagents, which are powerful tools for carbon-carbon bond formation.
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent would be expected to form a Grignard reagent. wvu.eduwikipedia.orgmasterorganicchemistry.com However, the highly reactive isocyanate group would likely interfere with the formation or stability of the Grignard reagent, as Grignard reagents are strong nucleophiles and bases that can react with the isocyanate moiety. Therefore, protection of the isocyanate group would be necessary before attempting to form the Grignard reagent from the bromomethyl group.
Wittig Reagents: A more viable approach is the preparation of a phosphonium (B103445) salt, the precursor to a Wittig reagent. libretexts.orgwvu.eduorganic-chemistry.org The reaction of this compound with a phosphine (B1218219), typically triphenylphosphine, via an SN2 reaction yields a phosphonium salt. umass.edumasterorganicchemistry.com
P(C₆H₅)₃ + Br-CH₂-C₆H₄-NCO → [(C₆H₅)₃P-CH₂-C₆H₄-NCO]⁺Br⁻
This phosphonium salt can then be treated with a strong base to form a phosphorus ylide, also known as a Wittig reagent. The Wittig reagent is a versatile nucleophile used to convert aldehydes and ketones into alkenes. The isocyanate group is generally unreactive towards the phosphine and the resulting phosphonium salt, allowing for the selective formation of the Wittig reagent precursor.
Advanced Synthetic Applications of 1 Bromomethyl 4 Isocyanatobenzene
Role in Polymer Chemistry and Macromolecular Engineering
1-(Bromomethyl)-4-isocyanatobenzene is a hetero-bifunctional molecule that provides chemists with a powerful tool for molecular design. The isocyanate (-NCO) group readily reacts with nucleophiles such as alcohols and amines to form stable urethane (B1682113) and urea (B33335) linkages, respectively. This reaction is fundamental to the production of polyurethanes and polyureas. Simultaneously, the bromomethyl (-CH₂Br) group offers a reactive site for a different set of chemical transformations, most notably nucleophilic substitution reactions and as an initiating site for controlled/living radical polymerizations like Atom Transfer Radical Polymerization (ATRP). This orthogonal reactivity allows for the stepwise construction of sophisticated macromolecular structures.
Monomer for Functional Polyurethanes and Polyureas
The incorporation of this compound as a comonomer in the synthesis of polyurethanes and polyureas is a primary strategy for introducing latent functional sites along a polymer backbone. researchgate.netresearchgate.net During polymerization, the isocyanate group participates in the step-growth polymerization process, leaving the bromomethyl group as a pendant side chain. The resulting "functional" polymers serve as versatile platforms for subsequent chemical modifications.
| Polymer Type | Functional Group Reacted | Linkage Formed | Pendant Group |
| Polyurethane | Diol (-OH) | Urethane | -CH₂Br |
| Polyurea | Diamine (-NH₂) | Urea | -CH₂Br |
Incorporation into Block Copolymers and Dendrimers
The distinct reactivity of its two functional groups makes this compound an ideal component for synthesizing complex polymer architectures like block copolymers and dendrimers.
Block Copolymers: These are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. nih.gov this compound can be used to link these blocks. For instance, a polymer chain with a terminal hydroxyl group can react with the isocyanate functionality. The resulting macro-monomer, now possessing a terminal bromomethyl group, can initiate the polymerization of a second monomer via ATRP, yielding an A-B block copolymer. This method allows for the creation of materials that combine the properties of different polymers, such as inducing microphase separation for applications in organic electronics. nih.gov
Dendrimers: These are highly branched, tree-like macromolecules with a well-defined structure. nih.govnih.gov The dual-functional nature of this compound allows it to be used as a branching unit or as a molecule to functionalize the dendrimer surface. For example, the isocyanate can react with the hydroxyl or amine groups on the periphery of a dendrimer core, decorating the surface with reactive bromomethyl groups. These groups can then be used to attach other molecules, such as drugs or imaging agents, taking advantage of the dendrimer's capacity as a carrier. nih.gov
Synthesis of Graft Copolymers via Post-Polymerization Modification
Graft copolymers, which consist of a main polymer backbone with polymeric side chains (grafts) attached, can be effectively synthesized using polymers derived from this compound. cmu.edu The "grafting from" technique is particularly well-suited for this purpose.
In this approach, a linear polymer backbone containing pendant bromomethyl groups is first synthesized. This backbone then acts as a macroinitiator for the polymerization of a second monomer. The bromomethyl sites initiate ATRP, causing new polymer chains to grow from the backbone, resulting in a densely grafted, brush-like structure. researchgate.netresearchgate.net This method provides excellent control over the length and density of the grafted chains.
Research Findings on "Grafting From" ATRP
| Macroinitiator Backbone | Monomer for Grafting | Resulting Graft Copolymer | Key Properties/Applications |
|---|---|---|---|
| Poly(isobutylene-co-isoprene) (brominated) | Methyl Methacrylate (MMA) | BIIR-g-PMMA | Combines elastomeric properties of BIIR with the rigidity of PMMA. researchgate.net |
| Poly(ε-caprolactone) (brominated initiator) | 2-Hydroxyethyl Methacrylate (HEMA) | P(CL-g-HEMA) | Forms hydrogels with temperature-responsive swelling behavior. researchgate.net |
This post-polymerization modification is a powerful tool for tailoring the properties of materials by combining the attributes of different polymers in a single molecule. rsc.org
Precursor for Crosslinking Agents and Curing Systems
The dual functionality of this compound allows it to act as an effective crosslinking agent, enhancing the mechanical stability and thermal properties of polymeric materials. google.com In a typical application, the isocyanate group can react with a polymer containing active hydrogen atoms, such as a polyol or a polyamide, thereby incorporating the molecule into the polymer structure.
The pendant bromomethyl groups can then undergo subsequent reactions to form cross-links between polymer chains. This can be achieved through heating or by adding a suitable nucleophilic curing agent (e.g., a diamine). The reaction of the bromomethyl groups with nucleophiles on adjacent chains creates a covalent network, transforming a thermoplastic material into a rigid, insoluble, and infusible thermoset. This chemical crosslinking significantly improves the material's physical and mechanical properties. google.com
Generation of Surface-Functionalized Materials
Surface functionalization is critical for tailoring the interface between a material and its environment, and this compound is a key reagent in this field. nih.govnih.gov By immobilizing this molecule on a surface, a highly reactive "handle" (the bromomethyl group) is installed, which can be used for the subsequent attachment of a wide range of chemical species.
Immobilization on Polymer Supports and Inorganic Surfaces
The ability to covalently bind this compound to various substrates is fundamental to its use in creating functional surfaces.
Inorganic Surfaces: Materials such as silica, glass, and metal oxides often possess surface hydroxyl (-OH) groups. The isocyanate group of this compound reacts readily with these surface hydroxyls to form stable, covalent urethane bonds. This process effectively tethers the molecule to the inorganic support, leaving the bromomethyl group exposed and available for further chemistry. mdpi.com This "activated" surface can be used to:
Grow polymer brushes via surface-initiated ATRP.
Immobilize biomolecules like enzymes or antibodies.
Attach specific ligands for chromatography or sensing applications.
Polymer Supports: Similarly, polymer supports containing nucleophilic functional groups (e.g., hydroxyls or amines) can be modified. nih.gov For example, a polymer resin can be functionalized by reacting its surface groups with the isocyanate, thereby immobilizing the reactive bromomethyl moiety. This is a common strategy in solid-phase synthesis, where the support can be easily separated from reagents in solution. nih.gov
Coatings and Adhesives with Specific Reactive Sites
The dual reactivity of this compound allows for the precise introduction of reactive sites into polymer backbones, leading to the development of advanced coatings and adhesives with tailored properties. The isocyanate group provides a versatile handle for incorporation into polyurethane-based materials, while the bromomethyl group remains available for subsequent post-functionalization.
Isocyanates are fundamental components in the synthesis of polyurethanes, which are widely used in coatings and adhesives. patsnap.comrsc.org Reactive hot-melt adhesives, for instance, are often composed of isocyanate-terminated prepolymers. onlytrainings.comtappi.orgresearchgate.net These prepolymers solidify upon cooling to provide initial adhesion and then cure in the presence of moisture, which reacts with the terminal isocyanate groups to form a crosslinked, durable bond. The inclusion of a molecule like this compound in such a formulation would result in a polymer chain decorated with pendant bromomethyl groups.
These benzylic bromide sites are susceptible to nucleophilic substitution, allowing for the grafting of various functionalities onto the coating or adhesive surface. This strategy enables the creation of materials with specific reactive sites for applications such as:
Self-healing materials: The bromomethyl groups can be used to attach furan (B31954) or other moieties capable of reversible Diels-Alder reactions, creating a network that can be thermally healed.
Antimicrobial surfaces: Quaternary ammonium (B1175870) salts, known for their antimicrobial properties, can be readily formed by reacting the bromomethyl groups with tertiary amines.
Biocompatible coatings: The surface can be modified with polyethylene (B3416737) glycol (PEG) or other biocompatible polymers to reduce protein fouling for biomedical applications.
The ability to introduce a secondary reactive group that is orthogonal to the main polymerization chemistry is a key advantage, offering a platform for creating "smart" or functional materials.
Application in Complex Organic Molecule Synthesis
The distinct reactivity of the two functional groups in this compound makes it a powerful tool for the synthesis of complex organic molecules, including heterocycles, advanced ligands, and polyfunctionalized aromatic compounds.
Building Block for Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.org Isocyanates and their derivatives are valuable precursors for the synthesis of a wide array of these ring systems. beilstein-journals.orgresearchgate.netresearchgate.net The isocyanate group in this compound can readily react with various nucleophiles to initiate cyclization cascades.
For example, reaction with a dinucleophile such as a hydrazine (B178648) or a hydroxylamine (B1172632) can lead to the formation of five- or six-membered heterocyclic rings. The bromomethyl group can either be carried through the synthesis for later functionalization or participate in the cyclization itself, depending on the reaction conditions and the nature of the other reactants.
A hypothetical reaction pathway illustrating this is the reaction of this compound with a substituted hydrazine. The initial reaction would likely occur at the isocyanate to form a semicarbazide (B1199961) intermediate. Subsequent intramolecular N-alkylation via the bromomethyl group would then lead to the formation of a 1,2,4-triazinan-3-one ring system.
| Reactant | Intermediate | Heterocyclic Product |
| This compound + Substituted Hydrazine | Semicarbazide | 1,2,4-Triazinan-3-one |
This approach allows for the rapid construction of complex heterocyclic scaffolds from a readily available starting material.
Precursor for Advanced Ligands and Organocatalysts
The development of novel ligands and organocatalysts is crucial for advancing the field of catalysis. The structure of this compound is well-suited for the synthesis of such molecules. The isocyanate group can be transformed into a variety of coordinating moieties, such as ureas or amides, while the bromomethyl group allows for attachment to a larger scaffold or introduction of another donor atom.
Research has shown that related bifunctional molecules can be used to create sophisticated ligand architectures. For instance, a heterobimetallic complex capable of catalyzing tandem click/Sonogashira reactions was developed using 1-(bromomethyl)-4-iodobenzene, a compound with a similar substitution pattern. nih.gov This highlights the potential of using the "bromomethyl-phenyl" unit as a core component in ligand design.
Furthermore, organocatalysts can be derived from structures related to this compound. For example, S-benzyl isothiouronium chloride has been shown to be an effective and recoverable organocatalyst for reductive amination reactions. organic-chemistry.org The synthesis of this catalyst involves the reaction of benzyl (B1604629) chloride with thiourea (B124793), a transformation that could be adapted to this compound to create novel catalysts with a urea or thiourea moiety derived from the isocyanate group.
| Precursor | Potential Ligand/Catalyst Type |
| This compound | Bidentate ligands (e.g., N,N' or N,O) |
| This compound | Urea-based organocatalysts |
Role in Convergent Synthesis of Polyfunctionalized Aromatic Compounds
In a convergent approach, the two reactive sites of this compound can be addressed sequentially and with high selectivity. For example, the isocyanate group could first be reacted with a complex nucleophile, such as a peptide or a carbohydrate, to form a urea or carbamate (B1207046) linkage. In a separate step, the bromomethyl group could be used in a coupling reaction, such as a Suzuki or Sonogashira coupling after conversion to a suitable organometallic reagent, to attach another complex fragment.
This strategy allows for the rapid assembly of molecules with a high degree of functional complexity, which would be difficult to achieve through a linear sequence.
| Reaction at Isocyanate | Reaction at Bromomethyl | Resulting Structure |
| Urea/Carbamate formation | Suzuki/Sonogashira coupling | Polyfunctionalized aromatic compound |
Development of Chemical Probes and Labeling Reagents (Strictly for Research Applications)
The unique reactivity of this compound also lends itself to the development of chemical probes and labeling reagents for use in research settings, particularly in the field of chemical biology.
Reagents for Bioconjugation in in vitro or ex vivo research contexts
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. google.com This technique is widely used to attach labels, such as fluorescent dyes or affinity tags, to proteins, nucleic acids, and other biomolecules for research purposes. thermofisher.comsigmaaldrich.com The development of efficient and selective bioconjugation reactions is a key area of research. nih.govnih.gov
This compound possesses two functional groups that are commonly used for bioconjugation. The isocyanate group can react with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008), to form stable urea linkages. The bromomethyl group is an alkylating agent that can react with nucleophiles like the thiol group of cysteine. nih.gov
This dual reactivity allows for a two-step labeling strategy. For instance, the isocyanate could be used to attach a reporter molecule (e.g., a fluorophore with a free amine) to the benzene (B151609) ring. The resulting functionalized benzyl bromide could then be used to selectively label a cysteine residue on a target protein in an in vitro setting. This approach provides a modular way to create custom labeling reagents.
| Functional Group | Target Residue on Protein | Resulting Linkage |
| Isocyanate | Lysine (ε-amino group) | Urea |
| Bromomethyl | Cysteine (thiol group) | Thioether |
This table summarizes the potential bioconjugation reactions of this compound in a research context. It is important to note that these applications are strictly for in vitro or ex vivo research and not for any therapeutic or diagnostic use in humans or animals.
Linkers for Reporter Molecules (e.g., fluorescent dyes, spin labels for mechanistic studies)
The bifunctional nature of this compound, featuring a reactive bromomethyl group and an isocyanate group, positions it as a valuable heterobifunctional crosslinking agent. This unique combination of reactive moieties allows for the sequential or selective conjugation of two different molecules, a critical capability in the construction of sophisticated bioprobes. In the context of reporter molecules, this compound can serve as a stable bridge, covalently connecting a fluorescent dye or a spin label to a target biomolecule, such as a protein or a peptide. This attachment facilitates the investigation of biological processes through techniques like fluorescence microscopy, fluorescence resonance energy transfer (FRET), and electron paramagnetic resonance (EPR) spectroscopy.
The isocyanate group is highly reactive towards nucleophiles, readily forming stable urea or carbamate linkages with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) and alcohols (e.g., serine or threonine residues), respectively. nih.gov This reactivity is often exploited for the initial attachment of the linker to the biomolecule. The bromomethyl group, on the other hand, acts as an electrophile that can react with nucleophilic groups such as thiols (from cysteine residues) or imidazoles (from histidine residues) through alkylation, forming a stable thioether or alkylated imidazole (B134444) bond, respectively.
The strategic application of this compound as a linker enables the precise placement of a reporter molecule. For instance, a fluorescent dye containing a primary amine can be reacted with the isocyanate group of the linker. The resulting dye-linker conjugate, now bearing a reactive bromomethyl group, can then be used to label a specific cysteine residue on a protein. This two-step approach provides control over the stoichiometry and site of labeling, which is crucial for quantitative and high-resolution studies.
Fluorescent Dye Conjugation:
The synthesis of fluorescently labeled peptides and proteins is a cornerstone of modern biological research, enabling the visualization and tracking of these molecules in living systems. bio-itworld.comcpcscientific.com The use of isocyanate-containing linkers provides a robust method for attaching fluorescent probes. bachem.com While direct experimental data for this compound in this specific application is not extensively detailed in publicly available literature, the general principles of isocyanate chemistry in bioconjugation are well-established.
A hypothetical reaction scheme for labeling a peptide with a fluorescent dye using this linker would involve:
Activation of the Dye: A fluorescent dye with a nucleophilic handle (e.g., an amino group) is reacted with this compound. The isocyanate group of the linker would react with the amino group of the dye to form a stable urea bond.
Labeling of the Peptide: The resulting dye-linker conjugate, now possessing a reactive bromomethyl group, is incubated with the peptide of interest. A specific nucleophilic residue on the peptide, such as a cysteine, would attack the bromomethyl group, leading to the formation of a stable thioether linkage and the desired fluorescently labeled peptide.
This strategy allows for the pre-functionalization of the dye before its attachment to the biomolecule, which can be advantageous in terms of purification and characterization of the final conjugate.
Spin Labeling for Mechanistic Studies:
Site-directed spin labeling (SDSL) combined with EPR spectroscopy is a powerful technique for probing protein structure, dynamics, and conformational changes. This method relies on the introduction of a stable radical, or spin label, at a specific site within a protein. Bifunctional linkers can be employed to attach these spin labels with high precision.
Similar to fluorescent dye conjugation, this compound could theoretically be used to link a spin label to a protein. For example, a spin label containing an amino group could be coupled to the isocyanate moiety of the linker. The resulting spin label-linker conjugate could then be used to modify a specific cysteine or histidine residue on a protein via the bromomethyl group.
The rigid aromatic spacer of this compound would provide a defined distance and orientation between the spin label and the protein backbone, which is a critical factor for accurate distance measurements in EPR studies.
Computational and Theoretical Investigations of 1 Bromomethyl 4 Isocyanatobenzene
Quantum Chemical Calculations of Molecular Electronic Structure
Quantum chemical calculations offer profound insights into the molecular properties of 1-(bromomethyl)-4-isocyanatobenzene, predicting its reactivity and the nature of its interactions.
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting nature. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, while the LUMO is anticipated to be centered on the isocyanate group and the benzylic carbon. This distribution suggests that the isocyanate group is the primary site for nucleophilic attack, and the bromomethyl group is susceptible to reactions with nucleophiles.
Studies on analogous compounds, such as 4-nitrophenyl isocyanate, show that the HOMO and LUMO are spread over the entire molecule, with the energy gap significantly influencing its stability and reactivity. nanobioletters.com In a computational study of a pyrazole (B372694) derivative containing a phenyl isocyanate moiety, the HOMO and LUMO were also found to be distributed across the molecule, with a calculated energy gap influencing its kinetic stability. nih.gov For phenyl isocyanate itself, the lowest-lying anion state is mainly of benzene ring character with some contribution from the N=C=O π-system. acs.org
Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Phenyl Isocyanate | B3LYP/6-31G* | - | - | - | acs.org |
| 4-Nitrophenyl Isocyanate | B3LYP/6–311++G(d,p) | - | - | 4.516 | nanobioletters.com |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide | B3LYP/6-311G(d,p) | -6.150 | -1.032 | 5.118 | nih.gov |
Note: Specific HOMO/LUMO energy values for Phenyl Isocyanate were not provided in the source, but the study focused on its empty level structure.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within this compound dictates its electrostatic potential and, consequently, its interaction with other molecules. The isocyanate group (–N=C=O) is highly polarized, with the central carbon atom being strongly electrophilic due to the high electronegativity of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack.
The bromomethyl group (–CH₂Br) also exhibits significant polarization. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic substitution.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For a molecule like this compound, the MEP map would show a region of high positive potential (blue) around the isocyanate carbon and the benzylic carbon, indicating their electrophilic nature. Conversely, regions of negative potential (red) would be localized on the oxygen and nitrogen atoms of the isocyanate group and the bromine atom, highlighting their nucleophilic character. nanobioletters.com
Reaction Pathway Elucidation through Transition State Modeling
Transition state modeling is a computational technique used to map out the energy landscape of a chemical reaction, identifying the transition states and intermediates to determine the most favorable reaction pathway.
Energy Barriers for Isocyanate Addition Reactions
The isocyanate group readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water. Computational studies on the reaction of phenyl isocyanate with methanol (B129727) have shown that the reaction proceeds through a four-membered cyclic transition state. researchgate.net The energy barrier for this reaction is influenced by the degree of association of the alcohol; for instance, the barrier decreases as methanol associates into dimers and trimers. researchgate.net
Catalysts can significantly lower the activation energy of urethane (B1682113) formation. mdpi.com Theoretical calculations have demonstrated a substantial decrease in the energy barrier for the reaction between phenyl isocyanate and methanol in the presence of various catalysts. mdpi.comresearchgate.net
Table 2: Calculated Relative Energies for the Reaction of Phenyl Isocyanate with Methanol
| System | Method | Relative Energy of Reactant Complex (kJ/mol) | Relative Energy of Transition State (kJ/mol) | Relative Energy of Product (kJ/mol) | Source |
| Uncatalyzed | G3MP2BHandHLYP | -24.4 | 129.5 | -104.9 | mdpi.com |
Energies are zero-point corrected and relative to the separated reactants.
Nucleophilic Substitution Energetics of the Bromomethyl Group
The bromomethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (Sₙ). The mechanism of this substitution can be either Sₙ1, proceeding through a benzyl (B1604629) cation intermediate, or Sₙ2, a concerted displacement. Computational studies on benzyl bromide derivatives indicate that the Sₙ1 pathway can be favorable, particularly with electron-rich aromatic rings. nih.gov For instance, the calculated barrier for the Sₙ1 displacement in 4-methoxybenzyl bromide is 18.5 kcal/mol. nih.gov
The reactivity of the nucleophile also plays a crucial role. Studies on the reaction of benzyl bromide with various nucleophiles have shown that the reaction rate can be correlated with properties like the nucleophile's heat of formation and HOMO-LUMO gap. niscpr.res.in Quantum chemical analyses have been performed to understand the Sₙ2 nucleophilic substitution of bromine in benzyl bromide by various anions. researchgate.netresearchgate.net
Conformational Analysis and Intermolecular Interactions
Intermolecular interactions, such as dipole-dipole interactions and halogen bonding, will govern the solid-state structure and bulk properties of this compound. The polarized C-Br and N=C=O bonds will be key sites for these interactions.
Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies
Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering a theoretical counterpart to experimental analysis. These predictions are crucial for the unambiguous assignment of complex spectra and for confirming the structure of newly synthesized compounds like this compound. arxiv.org Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate the spectroscopic fingerprints of molecules, providing a reliable framework for estimating vibrational and electronic spectra. arxiv.orgresearchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical calculations are instrumental in interpreting the vibrational modes observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By employing quantum chemical methods, researchers can compute the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities associated with a molecule's structure. researchgate.net
Methodology: The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netnih.gov Following optimization, the vibrational frequencies are calculated. It is a common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. researchgate.net The detailed interpretation of each vibrational mode is often facilitated by a Potential Energy Distribution (PED) analysis. nih.gov
Predicted Data: The following table presents hypothetical calculated vibrational frequencies for this compound, which are illustrative of the data obtained from such a computational study. The assignments are based on the characteristic vibrations of its functional groups.
Table 1: Predicted Vibrational Frequencies for this compound This table is for illustrative purposes based on typical computational outputs.
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (Mode) |
| 2265 | High | Low | N=C=O asymmetric stretching |
| 1498 | Medium | High | C=C aromatic stretching |
| 1350 | Medium | Medium | N=C=O symmetric stretching |
| 1210 | High | Low | C-N stretching |
| 690 | High | Low | C-Br stretching |
| 3040 | Low | Medium | C-H aromatic stretching |
| 1415 | Medium | Medium | CH₂ scissoring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts, providing valuable confirmation of the molecular structure.
Methodology: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR shielding tensors. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm) that can be directly compared to experimental spectra. docbrown.infodocbrown.info The chemical environment of each nucleus, dictated by the molecule's electronic structure, determines its specific chemical shift. docbrown.info
Predicted Data: The tables below show plausible ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by computational models.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes based on typical computational outputs.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
| -CH₂Br | 4.55 | Singlet |
| Aromatic H (ortho to CH₂Br) | 7.38 | Doublet |
| Aromatic H (ortho to NCO) | 7.20 | Doublet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes based on typical computational outputs.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C H₂Br | 32.5 |
| C -NCO | 131.0 |
| C -CH₂Br | 138.5 |
| Aromatic C -H | 129.0 - 130.5 |
| -NC O | 125.0 |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption spectra of molecules, including the wavelengths of maximum absorbance (λmax). nih.gov These calculations help in understanding the electronic transitions within the molecule.
Methodology: TD-DFT calculations are performed on the optimized ground-state geometry of the molecule to determine the energies of vertical electronic excitations. nih.gov These excitation energies correspond to the absorption of light in the UV-visible range. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption peak. nih.gov
Predicted Data: A theoretical UV-Vis spectrum prediction for this compound would identify the key electronic transitions, as illustrated in the hypothetical data below.
Table 4: Predicted UV-Vis Absorption for this compound This table is for illustrative purposes based on typical computational outputs.
| Predicted λmax (nm) | Oscillator Strength (f) | Transition Type |
| 255 | 0.75 | π → π |
| 280 | 0.12 | n → π |
Emerging Research Frontiers and Future Prospects for 1 Bromomethyl 4 Isocyanatobenzene
Sustainable Synthetic Approaches and Green Chemistry Principles
Traditional synthesis routes for compounds like 1-(bromomethyl)-4-isocyanatobenzene often rely on hazardous reagents and produce significant waste. Modern research is geared towards developing greener, more efficient, and safer manufacturing processes. A plausible conventional route involves the radical bromination of 4-methylphenyl isocyanate, which itself is typically produced from 4-methylaniline using phosgene (B1210022) or a toxic equivalent. This highlights two key areas for sustainable improvement: the bromination step and the isocyanate formation step.
The benzylic bromination of the methyl group is a critical step. Conventional methods often use N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV light, which can lead to side products, including dibrominated species. rsc.orggoogle.com
Future catalyst development aims to replace these stoichiometric reagents with more selective and recyclable catalytic systems.
Heterogeneous Catalysts: The use of solid-phase catalysts could simplify product purification and catalyst recovery. For instance, processes using recyclable organocatalysts are being developed for various reactions, demonstrating high yields and enantioselectivity while allowing the catalyst to be recovered and reused over multiple cycles. mdpi.com
Photoredox Catalysis: Light-mediated synthesis, particularly using visible-light photoredox catalysts, offers precise control over the reaction, often proceeding under mild conditions. Patents have described light-induced bromination as a "green" method that reduces by-product formation. google.comgoogle.com
Phosgene-Free Isocyanate Synthesis: A major green chemistry challenge is avoiding phosgene. Research into alternative isocyanate synthesis is active, with methods like the catalytic decomposition of carbamates showing promise as a phosgene-free route.
Green chemistry emphasizes maximizing the incorporation of reactant atoms into the final product (atom economy) and minimizing waste (E-factor).
Atom Economy: The use of NBS in bromination results in succinimide (B58015) as a byproduct, leading to poor atom economy. Alternative brominating strategies are being explored. For example, using sodium bromate (B103136) and sodium bisulfite in a biphasic system has been shown to be effective for similar structures, with water as the primary solvent. google.com Another approach involves using liquid bromine in an ionic liquid under an oxidizing atmosphere, where nearly all the brominating reagent is converted into the product. google.com
Solvent Choice: Many traditional bromination reactions use chlorinated solvents like carbon tetrachloride or dichloromethane. rsc.orggoogle.com A shift towards greener solvents, such as ethyl acetate (B1210297) or even water, is a key goal. google.com Some patented processes have demonstrated successful bromination in water or biphasic systems, significantly reducing the environmental impact. google.com
The table below summarizes a comparison between conventional and potential green synthesis approaches.
| Feature | Conventional Approach | Emerging Green Approach |
| Brominating Agent | N-Bromosuccinimide (NBS) rsc.org | NaBrO₃/NaHSO₃, Direct HBr, Photoredox Catalysis google.com |
| Initiator/Catalyst | AIBN, Benzoyl Peroxide rsc.org | Sunlight, Heterogeneous Catalysts, Photoredox Catalysts mdpi.comgoogle.com |
| Solvent | Carbon Tetrachloride, Dichloromethane rsc.orggoogle.com | Ethyl Acetate, Water, Ionic Liquids google.comgoogle.com |
| Isocyanate Formation | Phosgene or equivalents | Catalytic routes from carbamates |
| Atom Economy | Low (due to succinimide byproduct) | Potentially High |
Advanced Applications in Macromolecular Engineering and Functional Materials
The dual reactivity of this compound makes it an exceptional tool for designing complex polymer architectures and functional materials. The isocyanate group reacts readily with nucleophiles like alcohols and amines, while the bromomethyl group is a prime initiator for controlled radical polymerization techniques.
Controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) enable the synthesis of polymers with predictable molecular weights and narrow polydispersity. sigmaaldrich.com The bromomethyl group in this compound is an ideal initiating site for ATRP. cmu.edu This allows for its use in creating advanced polymer structures.
A powerful strategy involves a two-step process for creating graft or brush copolymers:
Anchoring the Initiator: A base polymer with pendant hydroxyl or primary amine groups is reacted with this compound. The isocyanate group forms a stable urethane (B1682113) or urea (B33335) linkage, effectively grafting ATRP-initiating sites onto the polymer backbone. usm.eduresearchgate.net
Grafting-From Polymerization: The newly functionalized polymer (now a macroinitiator) is used to initiate the ATRP of a second monomer. This "grafting-from" approach allows dense brushes of a different polymer to be grown from the backbone, creating well-defined graft copolymers. aston.ac.ukmdpi.com
This methodology enables the creation of materials where the properties of the backbone and the grafted chains can be independently tuned.
| Polymer Architecture | Synthesis Step | Role of this compound | Resulting Structure |
| Graft Copolymer | 1. Post-polymerization modification | Isocyanate group reacts with backbone | Backbone polymer with pendant ATRP initiators |
| 2. Controlled Radical Polymerization | Bromomethyl group initiates ATRP | Grafted side chains of a second polymer | |
| Block Copolymer | 1. Initiation | Bromomethyl group initiates ATRP of Monomer A | Polymer A with a terminal isocyanate group |
| 2. Chain Extension | Isocyanate group reacts with hydroxyl-terminated Polymer B | Di-block copolymer (Polymer A - Linker - Polymer B) |
Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like pH, light, temperature, or redox potential. google.comnih.gov The versatility of this compound allows it to be a key component in designing such materials. After attaching the molecule to a polymer via its isocyanate group, the pendant bromomethyl group can be chemically transformed into a variety of stimuli-responsive moieties.
A notable example of a similar strategy involves using 2-bromomethyl-4-fluorophenylboronic acid to functionalize a triblock copolymer. mdpi.com The bromomethyl group enables attachment to the polymer, while the boronic acid provides pH and diol responsivity. This serves as a direct blueprint for the potential of this compound.
| Target Stimulus | Functional Group Conversion | Resulting Responsive Moiety |
| pH / Ionic Strength | Quaternization with a tertiary amine | Quaternary ammonium (B1175870) salt |
| Light | Reaction with an amino-functionalized azobenzene | Azobenzene unit rsc.org |
| Redox | Conversion to a disulfide or ferrocene (B1249389) group | Disulfide or ferrocene unit |
| Multiple Stimuli | Reaction with a boronic acid-containing amine | Iminoboronate linkage researchgate.net |
This approach allows for the modular design of functional polymers where a stable, non-responsive backbone can be decorated with side chains that impart smart behavior, useful for applications in drug delivery, sensing, and self-healing materials. google.comrsc.org
Future Directions in Mechanistic Organic Chemistry Utilizing This Compound
The unique bifunctional nature of this compound, featuring two distinct and reactive electrophilic centers, positions it as a valuable tool for probing fundamental questions in mechanistic organic chemistry. While its primary applications have been in synthetic and materials chemistry, its potential for elucidating complex reaction pathways, competitive processes, and the electronic interplay between functional groups remains a fertile ground for future research.
Future investigations could harness the compound's dual reactivity to explore several key areas:
Probing Competitive and Orthogonal Reactions: The presence of both a "soft" electrophilic benzylic bromide and a "hard" electrophilic isocyanate on the same molecule provides a unique platform for studying the kinetics and selectivity of nucleophilic attack. Mechanistic studies could be designed to react this compound with ambident nucleophiles or mixtures of nucleophiles to quantify the relative reaction rates at the two sites. Such studies would provide valuable data on how nucleophilicity, solvent effects, and steric hindrance govern the chemoselectivity of these reactions.
Investigating Intramolecular Cyclization Mechanisms: The 1,4-disubstituted aromatic ring provides a rigid scaffold that can be exploited to study intramolecular reactions. For instance, reaction of the isocyanate group with a nucleophile that incorporates a second nucleophilic moiety could set the stage for a subsequent intramolecular substitution at the benzylic position, leading to the formation of novel heterocyclic structures. Kinetic analysis of these cyclization reactions, particularly in comparison to their intermolecular analogues, can provide deep insights into the concepts of effective molarity and the entropic and enthalpic factors governing ring formation.
Elucidating Electronic Effects and Reaction Intermediates: The compound is an ideal substrate for studying the transmission of electronic effects through the benzene (B151609) ring. For example, kinetic studies could systematically investigate how the conversion of the isocyanate group into a urethane or urea derivative alters the rate of nucleophilic substitution at the benzylic position. This would allow for a quantitative assessment of the changing electron-donating or -withdrawing nature of the substituent and its influence on the stability of SN1 or SN2 transition states. Conversely, the formation of a resonance-stabilized benzylic carbocation in an SN1 reaction could influence the reactivity of the distant isocyanate group. nih.gov
Development of Novel Tandem and Cascade Reactions: Beyond studying individual mechanistic steps, this compound is a prime candidate for the design of novel tandem or cascade reactions. A single activation event could trigger a sequence of transformations involving both functional groups. For example, a reaction at the isocyanate could unmask a catalytic group that then mediates a transformation at the bromomethyl site. Kinetic and mechanistic studies of such cascade processes are crucial for the development of highly efficient and atom-economical synthetic methods. umn.edu
The following table outlines potential research avenues for the application of this compound in mechanistic organic chemistry:
| Area of Investigation | Potential Reaction | Mechanistic Question to Address | Key Parameters to Study |
| Competitive Nucleophilic Attack | Reaction with a mixture of a soft nucleophile (e.g., thiol) and a hard nucleophile (e.g., alcohol). | What factors govern the chemoselectivity of nucleophilic attack on the two electrophilic sites? | Product ratios, reaction kinetics, solvent effects, temperature dependence. |
| Intramolecular Cyclization | Reaction with a bifunctional nucleophile (e.g., an amino alcohol) to form a heterocyclic ring. | What are the kinetics and thermodynamics of the cyclization step compared to the intermolecular equivalent? | Ring size effects, reaction rates, activation parameters (ΔH‡, ΔS‡). |
| Electronic Effect Transmission | Compare the rate of SN1/SN2 reaction at the benzylic position before and after derivatization of the isocyanate. | How does the electronic nature of the substituent at C4 influence the stability of the transition state at the benzylic carbon? | Hammett plots, reaction rate constants (k), isotopic labeling studies. |
| Tandem Reaction Design | Reaction with a reagent that sequentially interacts with both the isocyanate and bromomethyl groups. | Can a single reagent trigger a cascade reaction involving both functional groups in a controlled manner? | Isolation of intermediates, crossover experiments, catalyst loading effects. |
By systematically exploring these areas, organic chemists can leverage the unique properties of this compound to gain a deeper understanding of reaction mechanisms, which is fundamental to the rational design of new synthetic strategies and functional molecules.
Q & A
Q. What are the optimal synthetic routes for 1-(bromomethyl)-4-isocyanatobenzene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves two key steps: bromination of a precursor and subsequent introduction of the isocyanate group. For bromination, 1-(hydroxymethyl)-4-isocyanatobenzene can react with brominating agents like N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation . For isocyanate formation, phosgene or its safer alternative, triphosgene, is used under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis . Critical Parameters:
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms bromomethyl (δ 4.3–4.5 ppm, singlet) and isocyanate (no direct proton signal; confirmed via ¹³C NMR at δ 120–125 ppm) .
- HPLC-UV: A reverse-phase C18 column with acetonitrile/water (70:30) mobile phase detects impurities (e.g., hydrolysis products) at 254 nm .
- FT-IR: Isocyanate stretching at ~2270 cm⁻¹ and C-Br at ~560 cm⁻¹ .
Advanced Tip: Use X-ray crystallography for absolute configuration verification if chiral intermediates are involved .
Advanced Research Questions
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Isocyanate Hydrolysis: Forms urea or carbamate derivatives. Mitigation: Strict anhydrous conditions and inert atmosphere (N₂/Ar) .
- Uncontrolled Bromination: Use stoichiometric NBS and radical initiators (e.g., AIBN) to avoid di-bromination .
- Thermal Degradation: Isocyanates decompose above 50°C. Use cryogenic reaction setups for exothermic steps .
Case Study: Substituting phosgene with triphosgene reduced hydrolysis by 40% in a scaled-up synthesis .
Q. How does the bromomethyl group influence the reactivity of the isocyanate moiety in nucleophilic additions?
Methodological Answer: The electron-withdrawing bromomethyl group increases the electrophilicity of the isocyanate, accelerating reactions with amines or alcohols. However, steric hindrance from the substituent reduces accessibility in bulky nucleophiles (e.g., tert-butanol). Kinetic Data:
- Reaction with aniline: Rate constant (k) = 0.45 M⁻¹s⁻¹ (cf. 0.32 M⁻¹s⁻¹ for unsubstituted phenyl isocyanate) .
- Reaction with cyclohexanol: k = 0.18 M⁻¹s⁻¹ (40% slower than 4-methylphenyl isocyanate) .
Mechanistic Insight: DFT calculations show the bromomethyl group lowers the LUMO energy of the isocyanate by 1.2 eV, enhancing electrophilicity .
Q. What strategies enhance stereochemical purity in derivatives synthesized from this compound?
Methodological Answer:
Q. How can contradictory data in reaction kinetics studies be systematically resolved?
Methodological Answer:
- Control Experiments: Replicate reactions under identical conditions (solvent purity, humidity, catalyst batch).
- Computational Modeling: Use Gaussian or ORCA to simulate reaction pathways and identify overlooked intermediates .
- Cross-Validation: Compare kinetics data with structurally analogous compounds (e.g., 4-bromophenyl isocyanate vs. 3-bromophenyl isocyanate) to isolate substituent effects .
Example: Discrepancies in activation energy (ΔΔG‡ = 5 kJ/mol) between studies were traced to residual moisture in solvents, resolved via Karl Fischer titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
